molecular formula C26H23N5O2S B11676377 2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(1Z,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide

2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(1Z,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide

Cat. No.: B11676377
M. Wt: 469.6 g/mol
InChI Key: ZYVJJWFTZJFKKK-UWRPBMCQSA-N
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Description

2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(1Z,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is a complex organic compound with a unique structure that includes a triazole ring, a methoxyphenyl group, and a phenylprop-2-en-1-ylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of 2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(1Z,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with phenyl isothiocyanate to form a hydrazine derivative. This intermediate is then reacted with 4-phenyl-1,2,4-triazole-3-thiol under specific conditions to yield the final product .

laboratory-scale synthesis typically involves standard organic synthesis techniques such as refluxing, crystallization, and purification through chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(1Z,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The triazole ring and methoxyphenyl group are thought to play crucial roles in binding to these targets, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(1Z,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide include:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C26H23N5O2S

Molecular Weight

469.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C26H23N5O2S/c1-33-23-16-14-21(15-17-23)25-29-30-26(31(25)22-12-6-3-7-13-22)34-19-24(32)28-27-18-8-11-20-9-4-2-5-10-20/h2-18H,19H2,1H3,(H,28,32)/b11-8+,27-18-

InChI Key

ZYVJJWFTZJFKKK-UWRPBMCQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C\C=C\C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CC=C4

Origin of Product

United States

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